molecular formula C7H16Cl2F2N2 B2388031 2-(4,4-difluoropiperidin-1-yl)ethan-1-amine dihydrochloride CAS No. 1609345-55-2

2-(4,4-difluoropiperidin-1-yl)ethan-1-amine dihydrochloride

Cat. No.: B2388031
CAS No.: 1609345-55-2
M. Wt: 237.12
InChI Key: QIZZEVXZXRVHRZ-UHFFFAOYSA-N
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Description

2-(4,4-Difluoropiperidin-1-yl)ethan-1-amine dihydrochloride (molecular formula: C₇H₁₆Cl₂F₂N₂, molecular weight: 237.12) is a dihydrochloride salt featuring a piperidine ring substituted with two fluorine atoms at the 4-position and an ethylamine side chain. It is characterized by a CAS purity of 95% and is used as a building block in medicinal chemistry, particularly for synthesizing compounds targeting central nervous system (CNS) receptors or enzymes due to its structural flexibility and fluorine-enhanced stability .

Properties

IUPAC Name

2-(4,4-difluoropiperidin-1-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F2N2.2ClH/c8-7(9)1-4-11(5-2-7)6-3-10;;/h1-6,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZZEVXZXRVHRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609345-55-2
Record name 2-(4,4-difluoropiperidin-1-yl)ethan-1-amine dihydrochloride
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Preparation Methods

The synthesis of 2-(4,4-difluoropiperidin-1-yl)ethan-1-amine dihydrochloride typically involves the reaction of 4,4-difluoropiperidine with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as sodium hydroxide. The product is then purified through chromatography to obtain the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(4,4-difluoropiperidin-1-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane and methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

2-(4,4-difluoropiperidin-1-yl)ethan-1-amine dihydrochloride serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo oxidation, reduction, and nucleophilic substitution reactions makes it a versatile building block in organic chemistry.

Biology

The compound is being studied for its interactions with biological systems. Research indicates that it can modulate enzyme activity and receptor interactions, which is crucial for understanding its biological effects. Notably, it has potential applications in neuropharmacology due to its structural similarities to known neuroactive compounds .

Medicine

Ongoing research is investigating the therapeutic potential of this compound in treating neurodegenerative diseases such as Alzheimer's disease. Preliminary studies suggest that it may act as an acetylcholinesterase inhibitor, enhancing cholinergic transmission and potentially alleviating cognitive deficits .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow for the development of tailored products in various sectors, including pharmaceuticals and agrochemicals .

Case Studies and Research Findings

Study FocusFindings
Neuroprotection In models of Alzheimer's disease, derivatives of this compound showed improved cognitive function and reduced tau phosphorylation .
Anticancer Activity The compound exhibited apoptosis-inducing effects in cancer cell lines (e.g., MCF7 and A549), suggesting potential for cancer therapy .
Enzyme Inhibition Demonstrated significant inhibitory activity against acetylcholinesterase, relevant for Alzheimer's treatment .

Mechanism of Action

The mechanism of action of 2-(4,4-difluoropiperidin-1-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Research Findings

Fluorine Impact: The 4,4-difluoropiperidine group in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated piperidines (e.g., Compound 19 in ) .

Side Chain Flexibility : The ethylamine moiety allows for versatile interactions with biological targets, unlike rigid analogs like pyrimidine derivatives .

Q & A

Basic: What is the molecular structure and key physicochemical properties of 2-(4,4-difluoropiperidin-1-yl)ethan-1-amine dihydrochloride?

The compound has a molecular formula of C₇H₁₆Cl₂F₂N₂ and a molecular weight of 237.12 g/mol . Its structure features a piperidine ring substituted with two fluorine atoms at the 4,4-positions, linked to an ethylamine chain. The dihydrochloride salt form enhances aqueous solubility and stability, critical for biological assays . Key properties include:

  • Solubility : Highly soluble in water due to the dihydrochloride salt.
  • Stability : Stable under standard laboratory conditions (room temperature, dry environment).

Basic: What are common synthetic routes for preparing this compound?

Synthesis typically involves:

Alkylation : Reacting 4,4-difluoropiperidine with a bromoethylamine derivative.

Salt Formation : Treating the free base with hydrochloric acid to form the dihydrochloride salt.

  • Key steps include optimizing reaction time, temperature, and stoichiometry. Catalysts like triethylamine may improve yield .

Advanced: How can researchers optimize reaction conditions to improve yield and purity during synthesis?

  • Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency.
  • Monitoring : Employ TLC or HPLC to track intermediate formation and minimize side products.
  • Purification : Utilize recrystallization or column chromatography (silica gel, eluent: methanol/dichloromethane) for high-purity isolation .

Advanced: What analytical techniques are recommended for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Identify proton environments (e.g., piperidine CH₂ groups at δ 1.5–2.5 ppm).
    • ¹⁹F NMR : Confirm fluorine substitution (δ -100 to -150 ppm).
  • HPLC : Assess purity (>95%) using a C18 column and UV detection (λ = 254 nm).
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 237.12 .

Advanced: How does the difluoropiperidin moiety influence the compound’s biological activity?

The 4,4-difluoropiperidine group enhances:

  • Lipophilicity : Improves blood-brain barrier penetration, relevant for CNS-targeted studies.
  • Metabolic Stability : Fluorine reduces susceptibility to oxidative metabolism.
  • Receptor Binding : Electronegative fluorine atoms may form hydrogen bonds with target proteins (e.g., GPCRs or kinases) .

Advanced: How to address discrepancies in biological activity data across studies?

Contradictions may arise from:

  • Purity Variability : Validate compound purity via HPLC before assays.
  • Enantiomeric Excess : Confirm stereochemical homogeneity using chiral chromatography.
  • Assay Conditions : Standardize buffer pH, temperature, and cell lines to minimize variability .

Advanced: What in vitro and in vivo models are suitable for studying its pharmacokinetics?

  • In Vitro :
    • Microsomal Stability Assays : Use liver microsomes to predict metabolic clearance.
    • Plasma Protein Binding : Equilibrium dialysis to assess free fraction.
  • In Vivo :
    • Rodent Models : Administer intravenously (IV) or orally (PO) to determine bioavailability and half-life. Monitor plasma levels via LC-MS/MS .

Basic: What safety precautions are necessary when handling this compound?

  • PPE : Wear gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation.
  • Waste Disposal : Follow institutional guidelines for organic amine salts. Treat as potentially hazardous due to limited safety data .

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